L-Tyrosine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-
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Overview
Description
L-Tyrosine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- is a synthetic compound that combines the amino acid L-Tyrosine with a benzopyran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- typically involves the reaction of L-Tyrosine with a benzopyran derivative under specific conditions. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by further reactions to introduce the chloro and carbonyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
L-Tyrosine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl)carbonyl]-L-tyrosine
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
L-Tyrosine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- is unique due to its specific combination of L-Tyrosine and a benzopyran derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
64398-36-3 |
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Molecular Formula |
C20H18ClNO6 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
(2S)-2-[(5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-6-14-15(20(27)28-10)8-12(9-16(14)21)18(24)22-17(19(25)26)7-11-2-4-13(23)5-3-11/h2-5,8-10,17,23H,6-7H2,1H3,(H,22,24)(H,25,26)/t10?,17-/m0/s1 |
InChI Key |
XSOBFIAALVIQIM-LKDXBUKQSA-N |
Isomeric SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)C(=O)O1 |
Origin of Product |
United States |
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